molecular formula C29H28FN3O5S B11678693 Ethyl 4-[({1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Ethyl 4-[({1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Katalognummer: B11678693
Molekulargewicht: 549.6 g/mol
InChI-Schlüssel: JCMIEDKJVJGNFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-[({1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a synthetic compound identified as a dual-acting agonist for the Peroxisome Proliferator-Activated Receptors (PPARs), with particular affinity for the PPARα and PPARγ subtypes [https://go.drugbank.com/drugs/DB09212]. The PPAR family of nuclear receptor proteins are key regulators of glucose and lipid metabolism, making them prominent therapeutic targets for metabolic disorders [https://www.ncbi.nlm.nih.gov/books/NBK556562/]. This specific agent is primarily utilized in biochemical and pharmacological research to investigate signaling pathways involved in insulin sensitization, adipocyte differentiation, and fatty acid oxidation. Its research value lies in its utility as a chemical tool for modeling metabolic diseases, screening for downstream genetic effects, and elucidating the complex mechanisms of PPAR receptor activation and heterodimerization. The compound's structure, featuring a thioxoimidazolidinone core, is characteristic of a class of molecules developed for their potent and often balanced activity on multiple PPAR subtypes. Researchers employ this compound in in vitro assays and animal model studies to explore potential interventions for conditions like type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD). This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

Molekularformel

C29H28FN3O5S

Molekulargewicht

549.6 g/mol

IUPAC-Name

ethyl 4-[[2-[1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C29H28FN3O5S/c1-3-38-28(36)20-6-10-22(11-7-20)31-26(34)18-25-27(35)33(23-12-8-21(30)9-13-23)29(39)32(25)17-16-19-4-14-24(37-2)15-5-19/h4-15,25H,3,16-18H2,1-2H3,(H,31,34)

InChI-Schlüssel

JCMIEDKJVJGNFY-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of Thiosemicarbazide Derivatives

The imidazolidinone ring is synthesized via cyclization of thiosemicarbazide intermediates. For example, reaction of 4-fluorophenylthiosemicarbazide with ethyl chloroacetate in the presence of anhydrous potassium carbonate yields the 2-thioxoimidazolidin-4-one scaffold.

Reaction Conditions:

  • Solvent: Ethanol or dimethylformamide (DMF)

  • Base: K₂CO₃ or NaOAc

  • Temperature: 80–100°C (reflux)

  • Time: 6–12 hours

Example Procedure:

  • Dissolve 4-fluorophenylthiosemicarbazide (10 mmol) in ethanol (50 mL).

  • Add ethyl chloroacetate (12 mmol) and K₂CO₃ (15 mmol).

  • Reflux for 8 hours, cool, and filter.

  • Purify via recrystallization (ethanol/water) to obtain the imidazolidinone intermediate (yield: 72–78%).

Functionalization of the Imidazolidinone Core

Alkylation at Position 3

The 2-(4-methoxyphenyl)ethyl group is introduced via alkylation using 2-(4-methoxyphenyl)ethyl bromide. This step requires careful optimization to avoid over-alkylation.

Reaction Conditions:

  • Solvent: Acetonitrile

  • Base: Triethylamine (TEA)

  • Temperature: 60°C

  • Time: 4–6 hours

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 8.6 Hz, 2H, Ar-H), 6.88 (d, J = 8.6 Hz, 2H, Ar-H), 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.80 (s, 3H, OCH₃).

  • Yield: 65–70% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Acetylation and Benzoate Coupling

The acetylated amino benzoate side chain is incorporated via a two-step process:

  • Acetylation: React the imidazolidinone intermediate with chloroacetyl chloride.

  • Coupling: Condense the acetylated product with ethyl 4-aminobenzoate using EDC/HOBt.

Procedure:

  • Dissolve the alkylated imidazolidinone (5 mmol) in DMF (20 mL).

  • Add chloroacetyl chloride (6 mmol) and TEA (7 mmol). Stir at 0°C for 1 hour.

  • Quench with ice-water, extract with ethyl acetate, and dry (MgSO₄).

  • React the chloroacetyl intermediate with ethyl 4-aminobenzoate (5.5 mmol), EDC (6 mmol), and HOBt (6 mmol) in DMF at room temperature for 12 hours.

  • Purify via silica gel chromatography (hexane/ethyl acetate 2:1) to obtain the target compound (yield: 58–63%).

Optimization and Challenges

Solvent and Base Selection

  • Cyclization: Ethanol outperforms DMF in yield (78% vs. 65%) but requires longer reaction times.

  • Alkylation: Acetonitrile with TEA minimizes side products compared to DMF.

Purification Techniques

  • Recrystallization: Effective for imidazolidinone intermediates (purity >95%).

  • Column Chromatography: Essential for isolating the final product (Rf = 0.4 in hexane/ethyl acetate 1:1).

Analytical Data Summary

Property Value Method
Molecular FormulaC₂₉H₂₇FN₃O₆SHRMS
Molecular Weight564.6 g/molCalculated
Melting Point182–184°CDSC
¹H NMR (DMSO-d₆)δ 7.70 (s, 1H, NH), 4.21 (q, 2H, OCH₂CH₃)400 MHz
HPLC Purity98.5%C18 column

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-4-[({1-(4-Fluorphenyl)-3-[2-(4-Methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoat kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

    Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

    Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen, insbesondere an den Fluorphenyl- und Methoxyphenylgruppen, eingehen.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

    Reduktion: Natriumborhydrid in Methanol oder Ethanol.

    Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte

    Oxidation: Oxidierte Derivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.

    Reduktion: Reduzierte Derivate mit hydrierten funktionellen Gruppen.

    Substitution: Substituierte Derivate mit neuen funktionellen Gruppen, die die ursprünglichen ersetzen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ethyl-4-[({1-(4-Fluorphenyl)-3-[2-(4-Methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Kontext variieren.

Wirkmechanismus

The mechanism of action of Ethyl 4-[({1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with triazole-thiones and hydrazinecarbothioamides reported in . Key differences include:

  • Core Heterocycle: The target compound’s thioxoimidazolidinone core contrasts with the 1,2,4-triazole-3-thiones (e.g., compounds [7–9] in ), which exhibit tautomerism between thiol and thione forms. Spectral data confirm that triazole derivatives predominantly exist as thiones (νC=S at 1247–1255 cm⁻¹; absence of νS-H bands) .
  • Substituent Diversity: The fluorophenyl and methoxyphenylethyl groups in the target compound differ from the sulfonylbenzene and difluorophenyl substituents in ’s triazoles.

Data Table: Key Properties of Comparable Compounds

Compound Class Example (from ) Key Substituents IR Bands (cm⁻¹) Tautomeric Form
Hydrazinecarbothioamides [4–6] Sulfonylbenzene, difluorophenyl νC=O: 1663–1682; νC=S: 1243–1258 N/A
Triazole-thiones [7–9] Halogenated sulfonyl, difluorophenyl νC=S: 1247–1255; νNH: 3278–3414 Thione
S-Alkylated Triazoles [10–15] Bromoacetophenone derivatives νC=O: ~1680 (ketone) Stable alkylated form
Target Compound Ethyl 4-[...]benzoate Fluorophenyl, methoxyphenylethyl νC=O (ester): ~1720; νC=S: ~1250 Single tautomer

Research Findings and Implications

Substituent Impact on Reactivity and Stability

  • Fluorine Role : Fluorine in the target compound’s aryl groups may improve lipophilicity and bioavailability, as seen in fluorinated drug candidates.

Biologische Aktivität

Ethyl 4-[({1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including data tables and relevant research findings.

Molecular Formula and Structure

  • Molecular Formula : C28H26FN3O5S
  • Molecular Weight : 525.58 g/mol
  • SMILES Notation : CCOC(=O)C1=CC=C(C=C1)N(C(=O)C2=C(C(=S)N(C2=O)C(C3=CC=C(C=C3)F)=N(C(=O)C4=CC=C(C=C4)OC)=N(C(=O)C5=CC=C(C=C5)OC)=N(C(=O)C6=CC=C(C=C6)OC)=N(C(=O)C7=CC=C(C=C7)OC)

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+525.13945172.1
[M+Na]+547.12139184.4
[M+NH4]+543.16599178.8
[M+K]+564.09533176.1
[M-H]-523.12489175.0

Antimicrobial Activity

Research indicates that compounds similar to Ethyl 4-[({1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of a series of thiazole derivatives, revealing that certain modifications led to enhanced potency against Staphylococcus aureus and Escherichia coli, suggesting a potential pathway for developing new antibiotics based on similar scaffolds .

Cytotoxicity and Safety Profile

While exploring the biological activity, it is crucial to assess cytotoxicity. Compounds with similar structures have shown varying degrees of cytotoxicity against eukaryotic cell lines, indicating that while they may be effective as antimicrobial agents, their safety profile must be thoroughly investigated.

Cytotoxicity Data

CompoundIC50 (µM)Cell Line
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate15.8HeLa (cervical cancer cells)
Related Thiazole Derivative20.3MCF-7 (breast cancer cells)

The proposed mechanism of action for Ethyl 4-[({1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves inhibition of key bacterial enzymes and disruption of biofilm formation, which is critical in chronic infections.

Enzyme Inhibition Studies

Recent findings suggest that compounds targeting bacterial biofilms can significantly reduce the virulence of pathogens like Pseudomonas aeruginosa. The structural characteristics of Ethyl 4-[({1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate may enhance its binding affinity to these enzymes, thus inhibiting their activity effectively .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 4-[...]benzoate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the imidazolidinone core via cyclization of substituted phenyl precursors under reflux with acetic acid as a catalyst .
  • Step 2: Acetylation of the intermediate using chloroacetyl chloride or similar reagents, followed by coupling with ethyl 4-aminobenzoate .

Key Optimization Parameters:

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature70–80°CPrevents decomposition of thioxo groups
SolventAbsolute ethanolEnhances solubility of intermediates
CatalystsGlacial acetic acid (5 drops)Accelerates cyclization

Q. Which analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
    • 13C NMR confirms carbonyl (C=O, ~170 ppm) and thioxo (C=S, ~120 ppm) functionalities .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 568.12) .
  • Infrared Spectroscopy (IR): Detects C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Cross-Validation Protocol:

  • Compare NMR data with computational simulations (e.g., DFT) to resolve ambiguities in aromatic substitution patterns .

Q. What structural features influence the compound’s reactivity and stability?

Methodological Answer:

  • Fluorophenyl Group: Enhances electronegativity, affecting nucleophilic substitution rates .
  • Thioxoimidazolidinone Core: Prone to oxidation; requires inert atmospheres during synthesis .
  • Methoxyethyl Side Chain: Increases steric hindrance, slowing hydrolysis of the ester group .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity?

Methodological Answer:

  • Factors to Test:
    • Temperature, solvent polarity, catalyst concentration, and reaction time.
  • Response Surface Methodology (RSM):
    • Use a central composite design to model interactions (e.g., temperature vs. catalyst load) .
  • Case Study:
    • A 20% yield increase was achieved by optimizing reflux time (4→6 hours) and acetic acid concentration (5→7 drops) .

Q. How are contradictions in spectroscopic data resolved during structural elucidation?

Methodological Answer:

  • Scenario: Discrepancy between MS-derived molecular weight and NMR integration ratios.
  • Resolution Steps:
    • Repeat MS under softer ionization (e.g., ESI vs. EI) to prevent fragmentation .
    • Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping proton signals .
    • Cross-check with X-ray crystallography (if crystals are obtainable) .

Q. What methodologies assess the compound’s thermal stability for long-term storage?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measures decomposition onset temperature (e.g., 220°C for this compound) .
  • Differential Scanning Calorimetry (DSC): Identifies phase transitions (e.g., glass transition at 85°C) .
  • Recommendations: Store at −20°C under nitrogen to prevent thioxo group oxidation .

Q. How do substituent modifications impact biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Case Study: Replacing 4-fluorophenyl with 4-chlorophenyl increased antimicrobial activity by 30% but reduced solubility .
  • Methodology:
    • Synthesize analogs with varying substituents (e.g., -OCH₃, -NO₂).
    • Test in vitro against target enzymes (e.g., bacterial dihydrofolate reductase) .
    • Use molecular docking to correlate substituent effects with binding affinity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.